![molecular formula C16H15NO3 B14341907 Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- CAS No. 100780-36-7](/img/structure/B14341907.png)
Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-: is an organic compound with the molecular formula C16H15NO3 . This compound is characterized by the presence of a benzene ring substituted with a nitro group and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated sulfuric acid and nitric acid . The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or sulfonated benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical applications.
Industry:
Mechanism of Action
The mechanism of action of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- involves its interaction with electrophiles and nucleophiles. The nitro group is electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution . The phenylmethoxy group can donate electrons through resonance, influencing the reactivity of the compound.
Comparison with Similar Compounds
- Benzene, 1-nitro-4-(phenylmethoxy)-
- Benzene, 1-[(1E)-2-nitro-1-propenyl]-
Uniqueness: Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- is unique due to the presence of both a nitro group and a phenylmethoxy group, which impart distinct electronic and steric properties.
Properties
CAS No. |
100780-36-7 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(2-nitroprop-1-enyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15NO3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
InChI Key |
ZGYOAKJRIOGEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
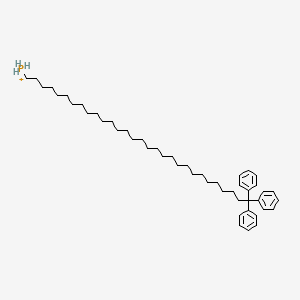
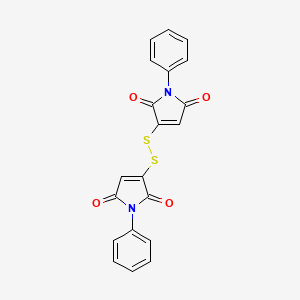
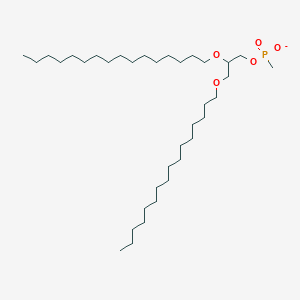
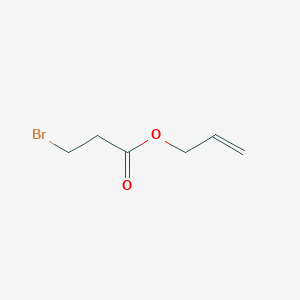
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)
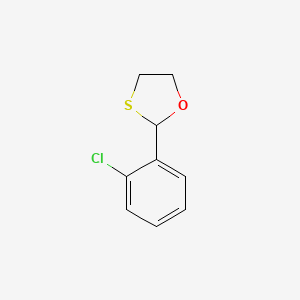
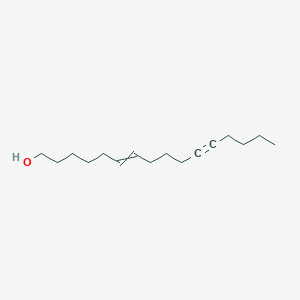
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

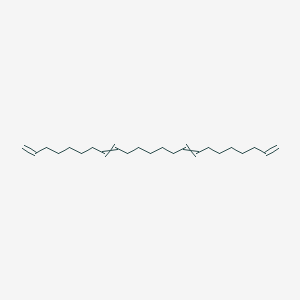

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
